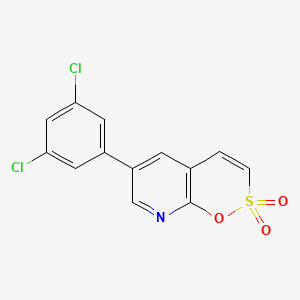
Caxii-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caxii-IN-1 is a potent inhibitor of carbonic anhydrase XII (CAXII), an enzyme that plays a crucial role in regulating pH within cells and tissues. Carbonic anhydrase XII is a transmembrane protein that is overexpressed in various cancers, including glioblastoma and breast cancer . Inhibitors of carbonic anhydrase XII, such as this compound, have shown promise in overcoming drug resistance and improving the efficacy of chemotherapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Caxii-IN-1 typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the compound for carbonic anhydrase XII.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Caxii-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule, potentially enhancing its binding affinity and selectivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Caxii-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of carbonic anhydrase XII in various chemical processes.
Biology: In biological research, this compound is used to investigate the physiological and pathological roles of carbonic anhydrase XII in cells and tissues.
Medicine: This compound has shown potential in overcoming drug resistance in cancer therapy, particularly in glioblastoma and breast cancer
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting carbonic anhydrase XII.
Wirkmechanismus
Caxii-IN-1 exerts its effects by inhibiting the activity of carbonic anhydrase XII. This enzyme is involved in the regulation of pH within cells and tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase XII, this compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased sensitivity to chemotherapeutic agents . The molecular targets of this compound include the active site of carbonic anhydrase XII, where it binds and inhibits the enzyme’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psammaplin C: Another potent inhibitor of carbonic anhydrase XII that has shown promise in overcoming drug resistance in cancer therapy.
Tiliroside: A natural compound that inhibits carbonic anhydrase XII and has been studied for its potential anticancer properties.
Uniqueness of Caxii-IN-1
This compound is unique in its high binding affinity and selectivity for carbonic anhydrase XII. This makes it a valuable tool compound for studying the role of this enzyme in various biological processes and for developing new therapeutic agents targeting carbonic anhydrase XII. Additionally, this compound has shown potential in overcoming drug resistance in cancer therapy, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C13H7Cl2NO3S |
|---|---|
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
6-(3,5-dichlorophenyl)oxathiino[6,5-b]pyridine 2,2-dioxide |
InChI |
InChI=1S/C13H7Cl2NO3S/c14-11-4-9(5-12(15)6-11)10-3-8-1-2-20(17,18)19-13(8)16-7-10/h1-7H |
InChI-Schlüssel |
YCLQLENVPQZHPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CS(=O)(=O)OC2=C1C=C(C=N2)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
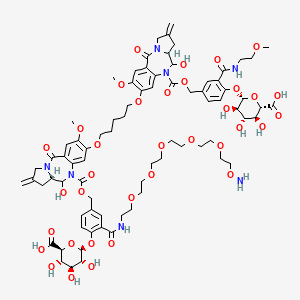


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
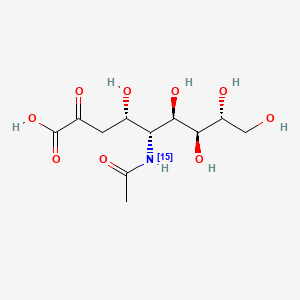
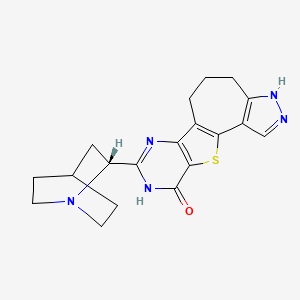
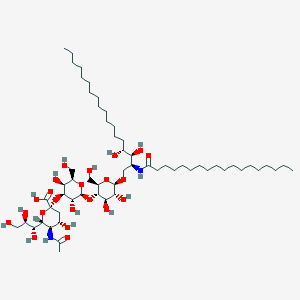

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
